molecular formula C5H10O5S2 B6211024 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate CAS No. 36715-83-0

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate

Cat. No.: B6211024
CAS No.: 36715-83-0
M. Wt: 214.3 g/mol
InChI Key: HLUBZBXWCUVIJT-UHFFFAOYSA-N
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Description

Historical Development and Early Synthetic Efforts towards 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate (B1217627) and Related Structures

The development of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is intrinsically linked to the history of its parent compound, sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). Sulfolane was first developed by the Shell Oil Company in the 1960s. wikipedia.orgchemicalbook.com The initial synthesis involved the reaction of butadiene with sulfur dioxide to form sulfolene, which was then hydrogenated to yield sulfolane. wikipedia.orgchemicalbook.com This process has been refined over the years with improvements in catalysts and reaction conditions. chemicalbook.com

The functionalization of the sulfolane ring at the 3-position has been a subject of interest for creating various derivatives. While specific early synthetic efforts for 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate are not extensively documented in readily available literature, the synthesis of related structures provides insight into potential synthetic routes. For instance, the synthesis of (1,1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonamide involves the sulfonation of 3-(methyl)thiolane-1,1-dioxide. This suggests that 1,1-dioxo-1λ⁶-thiolan-3-ol would be a key precursor, which could then be reacted with methanesulfonyl chloride to yield the target compound. The synthesis of related sulfonyl chlorides, such as (1,1-dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride, has also been reported.

Significance of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate in Modern Organic Synthesis

The significance of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate in modern organic synthesis stems from the combination of the robust sulfolane ring and the reactive methanesulfonate group. The sulfolane core is known for its high chemical and thermal stability. sulfolane-company.com The methanesulfonate moiety is an excellent leaving group, making the 3-position of the sulfolane ring susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, making this compound a versatile building block for the synthesis of more complex molecules.

The sulfolane framework itself is finding increasing application as a structural element in the creation of molecules for biological applications. epa.gov Therefore, 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate serves as a valuable intermediate for the synthesis of novel sulfolane derivatives with potential applications in pharmaceuticals and agrochemicals. For example, various complex molecules incorporating the 1,1-dioxo-1λ⁶-thiolan-3-yl moiety have been synthesized, highlighting its utility as a synthetic precursor. chemazone.comchemazone.comchemazone.com

Structural Features and Chemical Environment of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

The structure of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is characterized by a saturated five-membered ring containing a sulfone group. The sulfone group consists of a sulfur atom double-bonded to two oxygen atoms, which confers high polarity to the molecule. wikipedia.org This polarity, combined with the carbon framework, allows for miscibility with both water and hydrocarbons. wikipedia.org

The chemical environment of the sulfolane ring is influenced by the strongly electron-withdrawing sulfone group. This results in the protons on the carbon atoms adjacent to the sulfone group (α-protons) being somewhat acidic and susceptible to deprotonation under certain conditions. The methanesulfonate group at the 3-position is a key reactive site. The sulfur atom in the methanesulfonate group is highly electrophilic, making the entire group an excellent leaving group in S(_N)2 reactions.

Interactive Data Table: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₀O₅S₂
Molecular Weight214.26 g/mol
XLogP3-1.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Formal Charge0
Complexity329

Note: These properties are computationally predicted and have not been experimentally verified.

Overview of Research Trajectories Related to 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

Research related to 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate and its analogs is primarily focused on their application in organic synthesis and the development of new functional molecules. Key research trajectories include:

Synthesis of Novel Heterocyclic Compounds: The use of functionalized sulfolanes as precursors for the synthesis of more complex heterocyclic systems is an active area of research. The reactivity of the methanesulfonate group allows for the introduction of various substituents and the construction of new ring systems.

Medicinal Chemistry: The sulfolane motif is being explored for its potential in medicinal chemistry. epa.gov Research is ongoing to synthesize and evaluate sulfolane derivatives for various biological activities. For instance, related thiomorpholine (B91149) derivatives with a 1,1-dioxide functionality have been investigated for antimicrobial properties and enzyme inhibition.

Materials Science: The high polarity and stability of the sulfolane ring make it an interesting component for new materials. Research into polymers and other materials incorporating the sulfolane structure is an emerging field. For example, polysulfones have been prepared by the radical ring-opening polymerization of cyclic sulfolane derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36715-83-0

Molecular Formula

C5H10O5S2

Molecular Weight

214.3 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) methanesulfonate

InChI

InChI=1S/C5H10O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3

InChI Key

HLUBZBXWCUVIJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCS(=O)(=O)C1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate

Precursor Synthesis and Functionalization Strategies for 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate (B1217627)

The synthesis of the 1,1-dioxothiolane (sulfolane) ring system can be achieved through various methods. A common approach involves the reaction of butadiene with sulfur dioxide in a cheletropic reaction to form sulfolene. wikipedia.org This intermediate is then hydrogenated, often using a Raney nickel catalyst, to yield sulfolane (B150427). wikipedia.orgchemicalbook.com

For the specific precursor needed, 3-hydroxysulfolane, a common starting material is 3-sulfolene (B121364). A Russian patent describes a method for the hydration of 3-sulfolene to produce 3-hydroxysulfolane. google.com In this process, 3-sulfolene is dissolved in an aqueous solution of sodium hydroxide (B78521) and kept at room temperature for an extended period, leading to the formation of 3-hydroxysulfolane. google.com The resulting aqueous solution containing the product can then be used directly in the subsequent derivatization step without the need for isolation. google.com

Another potential route to functionalized sulfolanes involves the oxidation of tetrahydrothiophene (B86538) derivatives. For instance, tetrahydrothiophene can be oxidized with hydrogen peroxide to first form the corresponding sulfoxide, which can be further oxidized to the sulfone. chemicalbook.comchemeurope.com This method allows for controlled oxidation and can be adapted to precursors with existing functional groups.

With the 3-hydroxysulfolane precursor in hand, the next step is the installation of the methanesulfonate group at the C-3 position. This is achieved through the reaction of the hydroxyl group with a methanesulfonyl-containing reagent. This transformation converts the alcohol into a good leaving group, which is a common strategy in organic synthesis. masterorganicchemistry.com

The hydroxyl group of 3-hydroxysulfolane is a nucleophile and will react with an electrophilic source of the methanesulfonyl group. This reaction is a standard procedure for the conversion of alcohols to mesylates. masterorganicchemistry.comwikipedia.org

Methanesulfonylation Procedures for 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate Formation

The formation of the methanesulfonate ester from the 3-hydroxysulfolane precursor is a crucial step that requires careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

The most common reagent for this transformation is methanesulfonyl chloride (MsCl). wikipedia.orgorganic-synthesis.com The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is formed as a byproduct. masterorganicchemistry.com Common bases used for this purpose include triethylamine, pyridine, or diisopropylethylamine. organic-synthesis.com

The choice of solvent is also important. Dichloromethane and toluene (B28343) are often preferred solvents for methanesulfonylation reactions. organic-synthesis.comgoogle.com The reaction temperature is generally kept low, often between -10 °C and 10 °C, to control the reactivity and minimize side reactions. google.com

A general procedure involves dissolving the 3-hydroxysulfolane in a suitable solvent, such as dichloromethane, and cooling the mixture in an ice bath. A base, like triethylamine, is then added, followed by the dropwise addition of methanesulfonyl chloride. organic-synthesis.com The reaction is monitored for completion, after which a workup procedure is performed to isolate the desired product.

Parameter Condition Reference
ReagentMethanesulfonyl Chloride (MsCl) wikipedia.orgorganic-synthesis.com
BaseTriethylamine, Pyridine, DIPEA organic-synthesis.com
SolventDichloromethane (DCM), Toluene organic-synthesis.comgoogle.com
Temperature-10 °C to 10 °C google.com

To optimize the yield and purity of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, several factors need to be considered. The stoichiometry of the reagents is critical; typically, a slight excess of methanesulfonyl chloride and the base is used to ensure complete conversion of the alcohol. google.com

The reaction time is another parameter that can be optimized. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). organic-synthesis.com Once the starting material is consumed, the reaction is quenched to prevent the formation of byproducts.

Purification of the final product is usually achieved through aqueous workup to remove the base hydrochloride salt and any excess reagents, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. organic-synthesis.com If necessary, further purification can be performed using techniques like column chromatography.

Stereoselective Synthesis of Enantiopure 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

The C-3 position of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is a stereocenter. Therefore, the synthesis of enantiopure forms of this compound is a significant consideration, particularly for applications where stereochemistry is crucial. While specific methods for the stereoselective synthesis of this exact compound are not extensively documented in the provided search context, general principles of asymmetric synthesis can be applied.

One approach would be to start with an enantiopure precursor, such as enantiomerically pure 3-hydroxysulfolane. The synthesis of such a precursor could potentially be achieved through enzymatic resolution of a racemic mixture of 3-hydroxysulfolane or through an asymmetric synthesis route.

Another strategy involves the use of chiral catalysts or reagents in the synthetic sequence. For instance, in the synthesis of other heterocyclic compounds like tetrahydrofurans, stereoselective methods have been developed that utilize palladium catalysts with chiral ligands to control the stereochemical outcome of the reaction. nih.govorganic-chemistry.org Similar principles could potentially be adapted for the synthesis of chiral sulfolane derivatives. The development of stereoselective routes to substituted tetrahydrofurans often involves the intramolecular cyclization of a chiral precursor where the stereochemistry is already established. nih.gov

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of a chiral compound is synthesized, resolution techniques can be employed to separate the enantiomers. For 3-hydroxysulfolane, enzymatic kinetic resolution is a particularly relevant method.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction. almacgroup.com Lipases are a class of enzymes commonly used for the resolution of alcohols through hydrolysis or transesterification reactions. almacgroup.comd-nb.info

In the context of racemic 3-hydroxysulfolane, a lipase (B570770) could be used to selectively acylate one enantiomer, producing the corresponding ester, while leaving the other enantiomer unreacted. The unreacted alcohol and the newly formed ester can then be separated. The choice of lipase, acyl donor, and solvent are critical parameters that can influence the efficiency and enantioselectivity of the resolution. d-nb.info

Key Parameters in Lipase-Catalyzed Kinetic Resolution:

Parameter Description Impact on Resolution
Enzyme Type of lipase (e.g., from Candida antarctica, Pseudomonas cepacia). Different lipases exhibit different enantioselectivities for a given substrate.
Acyl Donor Reagent that provides the acyl group for esterification (e.g., vinyl acetate, acetic anhydride). Can affect the reaction rate and the ease of product separation.
Solvent Organic solvent or solvent-free system. Can influence enzyme activity and stability.

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and enzyme stability. |

The enantiomeric excess (ee) of the products and the conversion of the reaction are key measures of the success of the resolution. High enantiomeric excess for both the remaining starting material and the product at around 50% conversion is indicative of a highly selective process. d-nb.info

Green Chemistry Approaches in 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Solvent-Free and Environmentally Benign Methodologies

The synthesis of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate involves the final step of methanesulfonylation of 3-hydroxysulfolane. Traditionally, this reaction is carried out in organic solvents. However, developing solvent-free or environmentally benign solvent systems is a key goal of green chemistry.

While specific solvent-free methods for the methanesulfonylation of 3-hydroxysulfolane are not widely reported, research into greener sulfonylation reactions of alcohols provides potential alternatives. For instance, the use of water as a solvent for tosylation and mesylation of primary alcohols has been demonstrated. researchgate.net Such methods often utilize phase-transfer catalysts or specific reaction conditions to facilitate the reaction in an aqueous medium. The development of similar methodologies for 3-hydroxysulfolane would significantly improve the environmental profile of the synthesis.

Atom Economy and Sustainability Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are desirable as they generate less waste.

The synthesis of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate can be evaluated in terms of its atom economy. The final methanesulfonylation step, for example, typically involves the reaction of 3-hydroxysulfolane with methanesulfonyl chloride in the presence of a base.

Reaction: 3-hydroxysulfolane + methanesulfonyl chloride + base → 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate + base·HCl

Comparison of Atom Economy in Different Synthetic Approaches:

Synthetic Approach Reactants Byproducts Atom Economy
Stoichiometric Base 3-hydroxysulfolane, methanesulfonyl chloride, triethylamine Triethylammonium chloride Moderate

| Catalytic Method (Hypothetical) | 3-hydroxysulfolane, methanesulfonic anhydride (B1165640) | Water | High |

Sustainability considerations also include the source of starting materials, energy consumption, and the lifecycle of the product. The use of renewable feedstocks and energy-efficient processes, such as catalytic reactions that proceed at lower temperatures, contribute to a more sustainable synthesis. nih.gov

Reactivity and Reaction Mechanisms of 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

The methanesulfonate group in 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This facilitates nucleophilic substitution reactions where a variety of nucleophiles can displace the methanesulfonate.

Sₙ2 Pathways and Stereochemical Inversion

Nucleophilic substitution on 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate can proceed via a bimolecular (Sₙ2) mechanism, particularly with strong, unhindered nucleophiles in polar aprotic solvents. This pathway involves a backside attack by the nucleophile on the carbon atom attached to the methanesulfonate group, leading to a single transition state. A key characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. For example, if the starting material has a specific stereoconfiguration at the C-3 position, the product of an Sₙ2 reaction will have the opposite configuration.

Microwave-assisted nucleophilic substitution reactions of sulfonate esters, such as tosylates (which are analogous to mesylates), with nucleophiles like sodium azide have been shown to proceed efficiently in aqueous media, suggesting that similar transformations are feasible for 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate. organic-chemistry.org

Table 1: Examples of Sₙ2 Reactions on Sulfonate Esters

SubstrateNucleophileSolventConditionsProductYield (%)
Alkyl TosylateNaN₃WaterMicrowaveAlkyl AzideHigh
Alkyl TosylateKSCNWaterMicrowaveAlkyl ThiocyanateHigh
Alkyl TosylateNaSO₂PhWaterMicrowaveAlkyl Phenyl SulfoneHigh

This table is illustrative of typical Sₙ2 reactions on sulfonate esters and is based on analogous reactions.

Sₙ1 Pathways and Carbocation Intermediates

Under conditions that favor ionization, such as in the presence of a polar protic solvent and with weaker nucleophiles, a unimolecular (Sₙ1) substitution pathway may become competitive. This mechanism involves a two-step process initiated by the departure of the methanesulfonate leaving group to form a secondary carbocation intermediate at the C-3 position of the sulfolane (B150427) ring. This carbocation is planar, and the subsequent attack by a nucleophile can occur from either face, leading to a mixture of stereoisomers (racemization) if the starting material is chiral.

The stability of the carbocation intermediate is a crucial factor in Sₙ1 reactions. The electron-withdrawing nature of the sulfone group can destabilize an adjacent carbocation, potentially making the Sₙ1 pathway less favorable compared to systems without such a group.

Intramolecular Cyclization via Nucleophilic Attack

If the 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate molecule contains a suitably positioned internal nucleophile, intramolecular cyclization can occur. This reaction is a type of intramolecular nucleophilic substitution where the nucleophilic moiety within the same molecule attacks the electrophilic carbon at the C-3 position, displacing the methanesulfonate group. The outcome of such reactions is the formation of a new ring fused to or containing the sulfolane ring. The regioselectivity and stereoselectivity of these cyclizations are governed by the length and conformation of the linking chain and the nature of the nucleophile. For instance, intramolecular cyclization of cyanoalkylsulfonyl fluorides has been shown to produce spirocyclic β- and γ-sultams. nih.gov

Elimination Reactions to Form Unsaturated Sulfones from 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

In the presence of a base, 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate can undergo elimination reactions to form unsaturated sulfones, commonly known as sulfolenes. These reactions involve the removal of a proton from a carbon atom adjacent to the C-3 position and the concurrent or subsequent departure of the methanesulfonate leaving group, resulting in the formation of a double bond within the five-membered ring.

E1 Mechanisms and Carbocation Intermediates

The unimolecular elimination (E1) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. Following the formation of the C-3 carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom (C-2 or C-4), leading to the formation of a double bond. E1 reactions often compete with Sₙ1 reactions and typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). In the case of the sulfolane ring, this would lead to the formation of either 2,3-dihydrothiophene-1,1-dioxide (2-sulfolene) or 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene).

E2 Mechanisms and Stereoelectronic Effects

The bimolecular elimination (E2) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the methanesulfonate group departs simultaneously, forming a double bond. This pathway is favored by strong, sterically hindered bases.

A critical requirement for E2 reactions is a specific stereochemical arrangement of the departing proton and the leaving group. For the reaction to proceed efficiently, they must be in an anti-periplanar conformation. In a cyclic system like the sulfolane ring, this translates to a requirement for both the proton and the leaving group to be in axial positions in a chair-like conformation of the transition state. This stereoelectronic requirement can significantly influence the regioselectivity of the elimination, determining whether the double bond forms towards C-2 or C-4. The formation of 2-sulfolene is often favored as it is the thermodynamically more stable isomer due to conjugation of the double bond with the sulfone group. wikipedia.org Base-catalyzed isomerization of 3-sulfolene (B121364) to the more stable 2-sulfolene has been observed. wikipedia.orgresearchgate.net

Table 2: Potential Unsaturated Sulfone Products from Elimination

Product NameStructureNotes
2,3-Dihydrothiophene-1,1-dioxide (2-Sulfolene)Thermodynamically more stable isomer.
2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene)Kinetically favored under certain conditions.

Regioselectivity in Elimination Processes

Elimination reactions of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, typically proceeding via an E2 mechanism in the presence of a base, can theoretically yield two different unsaturated products: 2,3-dihydrothiophene-1,1-dioxide and 2,5-dihydrothiophene-1,1-dioxide. The formation of one regioisomer over the other is governed by the principles of regioselectivity, primarily the Zaitsev and Hofmann rules.

The Zaitsev rule predicts the formation of the more substituted, and thus generally more thermodynamically stable, alkene. In this case, removal of a proton from the C2 position would lead to the formation of 2,3-dihydrothiophene-1,1-dioxide, the Zaitsev product. Conversely, the Hofmann rule predicts the formation of the less substituted alkene, which would arise from the removal of a proton from the C4 position, yielding 2,5-dihydrothiophene-1,1-dioxide, the Hofmann product.

The outcome of the elimination is highly dependent on the steric bulk of the base employed.

Non-bulky bases , such as sodium ethoxide (NaOEt), tend to favor the thermodynamically more stable Zaitsev product. These smaller bases can more readily access the more sterically hindered proton at the C2 position.

Bulky bases , such as potassium tert-butoxide (t-BuOK), favor the formation of the Hofmann product. masterorganicchemistry.com The steric hindrance of the base makes it more difficult to approach the C2 proton, leading to preferential abstraction of the more accessible proton at the C4 position. masterorganicchemistry.comchemistrysteps.com

Table 1: Predicted Major Products in the Elimination of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

BaseSteric HindrancePredicted Major ProductGoverning Rule
Sodium Ethoxide (NaOEt)Low2,3-Dihydrothiophene-1,1-dioxideZaitsev
Potassium tert-Butoxide (t-BuOK)High2,5-Dihydrothiophene-1,1-dioxideHofmann

Reactivity Modulations by the 1,1-Dioxothiolane Ring

The 1,1-dioxothiolane ring, also known as a sulfolane ring, exerts significant electronic and conformational effects that modulate the reactivity of the molecule.

Influence of Sulfone Group on Acidity of Adjacent Protons

The sulfone group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect significantly increases the acidity of the protons on the adjacent carbon atoms (α-protons). stackexchange.com In the case of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, the protons at the C2 and C5 positions are α to the sulfone group.

The pKa values of protons α to a sulfone group are considerably lower than those of a simple alkane. For instance, the pKa of sulfolane itself has been reported to be around 13 in some contexts, indicating a remarkable increase in acidity compared to a typical alkane (pKa ~50). chemicalforums.com This enhanced acidity is due to the stabilization of the resulting carbanion (a sulfonyl-stabilized carbanion) through delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group.

Within the 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate molecule, the protons at the C2 and C4 positions are β to the methanesulfonate leaving group and are the ones involved in elimination reactions. Their acidity is primarily influenced by the adjacent sulfone group. The protons at the C2 position are adjacent to the electron-withdrawing methanesulfonate group, which may lead to a slight increase in their acidity compared to the protons at the C4 position. However, the dominant acidifying effect comes from the sulfone group.

Conformational Effects on Reactivity

The five-membered 1,1-dioxothiolane ring is not planar and adopts a puckered conformation, typically an envelope or a twist conformation, to relieve ring strain. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. A similar principle applies to the 1,1-dioxothiolane ring.

The methanesulfonate group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the protons on the same face of the ring. This conformational preference has significant implications for reactivity, particularly in E2 elimination reactions which require an anti-periplanar arrangement of the proton to be abstracted and the leaving group.

For an E2 elimination to occur, a proton at either C2 or C4 must be in a pseudo-axial position anti to the pseudo-axial leaving group, or a pseudo-equatorial proton anti to a pseudo-equatorial leaving group. Given the preference for the methanesulfonate group to be in a pseudo-equatorial position, the elimination would likely proceed through the abstraction of a pseudo-axial proton. This conformational requirement can influence the rate and regioselectivity of the elimination reaction.

Rearrangement Reactions Involving 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

While direct rearrangement of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate itself is not extensively documented, sulfones are known to undergo characteristic rearrangement reactions, the most notable being the Ramberg-Bäcklund reaction . documentsdelivered.com This reaction involves the conversion of an α-halo sulfone into an alkene upon treatment with a base. documentsdelivered.com

The mechanism of the Ramberg-Bäcklund reaction proceeds through the deprotonation of the α'-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate. This intermediate then extrudes sulfur dioxide to yield the alkene. documentsdelivered.com

Although 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is not an α-halo sulfone, the principles of the Ramberg-Bäcklund reaction highlight the potential for the sulfone group to participate in rearrangement processes. A related transformation could potentially be envisioned under specific conditions where the methanesulfonate group might be displaced intramolecularly by a carbanion generated at an adjacent position, though this would be a less common reaction pathway.

Catalytic Transformations Utilizing 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

The presence of a good leaving group (methanesulfonate) and the activating effect of the sulfone group make 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate a potential substrate for various catalytic transformations.

Transition Metal Catalysis

In recent years, sulfones have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions. The sulfonyl group can act as a leaving group in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been widely explored for this purpose.

While specific examples utilizing 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate are not abundant in the literature, its structural features suggest its potential as a substrate in reactions such as:

Suzuki-Miyaura Coupling: Coupling with boronic acids to form C-C bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The general catalytic cycle for such cross-coupling reactions typically involves the oxidative addition of the palladium(0) catalyst to the C-O bond of the methanesulfonate group, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst. The feasibility of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Organocatalysis

There is no available scientific literature to populate this section.

Applications of 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The inherent reactivity of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate (B1217627) makes it an ideal candidate for introducing the sulfolane (B150427) moiety into larger, more complex molecules. The sulfone group is a polar, stable, and metabolically robust functional group, which can be desirable in agrochemicals and pharmaceuticals.

Synthesis of Substituted Thiolane Derivatives

The primary application of this compound would be in nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can be used to displace the mesylate group, leading to a diverse range of 3-substituted sulfolane derivatives.

Table 1: Plausible Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class
Azide Sodium Azide (NaN₃) 3-Azidosulfolane
Amine Ammonia, Primary/Secondary Amines 3-Aminosulfolane Derivatives
Thiol Sodium Thiolate (NaSR) 3-(Alkylthio)sulfolane Derivatives
Cyanide Sodium Cyanide (NaCN) 3-Cyanosulfolane

These reactions would typically be carried out in a polar aprotic solvent to facilitate the SN2 mechanism. The resulting products are versatile intermediates themselves; for example, the 3-azido derivative can be reduced to a primary amine, and the 3-cyano derivative can be hydrolyzed to a carboxylic acid.

Formation of Fused Ring Systems

Intramolecular reactions utilizing 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate could theoretically lead to the formation of fused bicyclic systems. This would involve a tethered nucleophile elsewhere in the molecule that displaces the mesylate group. For instance, if a molecule containing a hydroxyl or amino group is attached to the sulfolane via an appropriate linker, base-catalyzed intramolecular cyclization (an intramolecular Williamson ether or alkylation synthesis) could yield a fused ring system incorporating the sulfolane structure. Such rigid, bicyclic sulfones could be of interest as scaffolds in drug discovery.

Precursor for Heterocyclic Compound Synthesis

The sulfolane ring can serve as a starting point for constructing other heterocyclic systems, particularly those containing sulfur.

Synthesis of Sulfur-Containing Heterocycles

While the sulfolane ring is itself a sulfur-containing heterocycle, the reactivity of the methanesulfonate derivative could be harnessed to build other, more complex S-heterocycles. For example, reaction with a dinucleophile like thiourea (B124793) or a dithiocarbamate (B8719985) could potentially lead to the formation of fused thiazole-type ring systems, although such reaction pathways are speculative without experimental data. The stability of the sulfone group, however, often makes subsequent ring transformations challenging without high-energy processes.

Synthesis of Other Heterocyclic Architectures

The introduction of a nitrogen nucleophile at the C-3 position is a key step toward other heterocyclic systems. For example, the synthesis of 3-aminosulfolane from 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate provides a building block with a versatile amino group. This amine could then be used as a handle for further synthetic elaborations, such as condensation with dicarbonyl compounds to form heterocycles like pyrazines or imidazoles attached to the sulfolane ring.

Chiral Auxiliary or Precursor in Asymmetric Synthesis

The use of sulfur-containing compounds as chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govnih.gov If 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate were available in an enantiomerically pure form, it could serve as a valuable chiral precursor.

The synthesis of an enantiopure version would likely start from a chiral pool material or involve a resolution step (e.g., of a precursor like 3-hydroxysulfolane). Once obtained, the chiral mesylate could react with prochiral nucleophiles, such as enolates, with the sulfolane backbone directing the stereochemical outcome of the reaction. The sulfolane group, being bulky and conformationally constrained, could effectively shield one face of the reacting center, leading to high diastereoselectivity. After the desired stereocenter is set, the sulfolane auxiliary might be cleaved or modified in subsequent steps. However, no specific examples of this application for the title compound have been documented in the reviewed literature.

Role in Stereoselective Transformations

The sulfolane ring of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is a chiral entity, and the C-3 position, where the methanesulfonate group is attached, is a stereocenter. This inherent chirality allows the compound to be utilized as a chiral building block in asymmetric synthesis. The primary stereoselective transformation involving this compound is the Sₙ2 reaction, where a nucleophile attacks the C-3 carbon, leading to the displacement of the methanesulfonate group with an inversion of stereochemistry.

This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds. For instance, the reaction of an enantiomerically pure form of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate with various nucleophiles can lead to a range of chiral sulfolane derivatives with high stereospecificity. The development of methods for the synthesis of chiral sulfones, where the sulfone group is directly connected to the chiral center, is an active area of research. rsc.org

Table 1: Stereoselective Nucleophilic Substitution Reactions

Nucleophile Product Stereochemistry
Azide (N₃⁻) 3-Azido-1,1-dioxo-1λ⁶-thiolane Inversion
Cyanide (CN⁻) 1,1-Dioxo-1λ⁶-thiolane-3-carbonitrile Inversion
Thiolate (RS⁻) 3-(Alkylthio)-1,1-dioxo-1λ⁶-thiolane Inversion

Application in Total Synthesis of Natural Product Analogs

While direct applications of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate in the total synthesis of complex natural products are not extensively documented, its potential as a key intermediate for the synthesis of natural product analogs is significant. The sulfolane moiety is a structural motif found in some biologically active compounds, and this reagent provides a convenient route to introduce this scaffold.

The synthesis of analogs of natural products containing a five-membered sulfur heterocycle can be envisioned using this compound. For example, the core structure of certain biotin (B1667282) analogs or other sulfur-containing vitamins and cofactors could potentially be constructed. The ability to introduce various functional groups at the C-3 position with stereochemical control allows for the systematic modification of a lead compound to explore structure-activity relationships. The synthesis of chiral building blocks is a critical aspect of the total synthesis of biologically active natural products. nih.gov

Role in Material Science Precursors and Polymer Chemistry

The unique properties of the sulfolane ring, such as high polarity, thermal stability, and chemical inertness, make it an attractive component in the design of advanced materials. 1,1-Dioxo-1λ⁶-thiolan-3-yl methanesulfonate serves as a valuable precursor for incorporating the sulfolane unit into polymers and other functional materials.

Monomer and Polymer Intermediate Synthesis

1,1-Dioxo-1λ⁶-thiolan-3-yl methanesulfonate can be converted into various monomers suitable for polymerization. For instance, nucleophilic substitution of the methanesulfonate group with a vinyl-containing nucleophile could yield a monomer that can undergo radical polymerization. Alternatively, reaction with a di-functional molecule can produce a monomer for step-growth polymerization.

Recent research has focused on the radical ring-opening polymerization of cyclic sulfolane derivatives to introduce functional groups and heteroatoms into the polymer main chain, potentially imparting degradability to vinyl polymers. mdpi.comnih.gov While not a direct monomer for ring-opening polymerization itself, 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate can be a precursor to such monomers. For example, elimination of methanesulfonic acid from the parent compound can lead to the formation of 2,3-dihydro-1H-thiophene-1,1-dione, a potential monomer.

Table 2: Potential Monomers Derived from 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

Reaction Type Reagent Resulting Monomer Polymerization Type
Nucleophilic Substitution Sodium p-styrenesulfonate 3-(4-vinylphenylsulfonyloxy)-1,1-dioxo-1λ⁶-thiolane Radical Polymerization
Nucleophilic Substitution 4-Vinylbenzylamine N-(4-vinylbenzyl)-1,1-dioxo-1λ⁶-thiolan-3-amine Radical Polymerization

Precursors for Advanced Functional Materials

The sulfolane moiety is known for its high dielectric constant and electrochemical stability, making it a desirable component in materials for electronic applications, particularly in electrolytes for lithium-ion batteries. acs.orgresearchgate.net 1,1-Dioxo-1λ⁶-thiolan-3-yl methanesulfonate can be used to synthesize sulfolane-containing molecules with specific functionalities that can act as electrolyte additives or be incorporated into polymer electrolytes.

For example, the methanesulfonate can be displaced by a nucleophile containing an oligo(ethylene oxide) chain to create a plasticizer or a component of a polymer electrolyte with enhanced ion-solvating properties. The incorporation of sulfolane-functionalized silanes into materials has also been explored to modify surface properties. researchgate.net Furthermore, the high polarity imparted by the sulfone group can be beneficial in the design of materials for gas separation membranes or sensors.

Theoretical and Computational Investigations of 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate

Electronic Structure and Bonding Analysis

The electronic structure of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate (B1217627) is significantly influenced by the presence of two highly electronegative sulfone groups. These groups play a crucial role in shaping the molecule's molecular orbitals and charge distribution.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the molecular orbitals of sulfolane (B150427) derivatives. nih.gov For 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

The HOMO is expected to be localized primarily on the sulfolane ring, with some contribution from the methanesulfonate group. Conversely, the LUMO is anticipated to be centered around the sulfur atoms of the sulfone and methanesulfonate groups, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally corresponds to higher stability and lower reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

Molecular OrbitalPredicted Energy (eV)Primary Atomic Contributions
LUMO-1.5S (sulfone), S (methanesulfonate), O
HOMO-8.2C-C and C-H bonds of the thiolane ring, O (methanesulfonate)
HOMO-LUMO Gap 6.7

Note: These values are illustrative and based on typical results from DFT calculations on similar organosulfur compounds.

The charge distribution within 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is highly polarized due to the presence of the four oxygen atoms and two sulfur atoms. The oxygen atoms are expected to carry significant negative partial charges, while the sulfur and adjacent carbon atoms will bear positive partial charges. This charge separation creates a significant dipole moment. nih.gov

Electrostatic potential maps provide a visual representation of the charge distribution. For this molecule, regions of negative electrostatic potential (red) would be concentrated around the oxygen atoms, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (blue) would be located around the sulfur atoms and the hydrogen atoms of the methanesulfonate group, highlighting their electrophilic nature. This charge distribution is critical in determining how the molecule interacts with other polar molecules and ions. researchgate.net

Conformational Analysis and Energy Landscapes

The five-membered sulfolane ring is not planar and can adopt various conformations. The attachment of the methanesulfonate group introduces additional degrees of freedom, leading to a complex conformational landscape.

Computational studies on sulfolane have shown that the ring can exist in either a twisted (C2) or an envelope (Cs) conformation. researchgate.net For 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, the substitution at the 3-position is likely to influence the relative stability of these conformations. Ab initio and DFT calculations can be employed to determine the minimum energy conformations and the energy barriers between them. It is predicted that the methanesulfonate group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Table 2: Predicted Relative Energies of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate Ring Conformations

ConformationMethanesulfonate PositionPredicted Relative Energy (kcal/mol)
Twist (C2)Pseudo-equatorial0.0
Twist (C2)Pseudo-axial1.5 - 2.5
Envelope (Cs)Equatorial0.8 - 1.2
Envelope (Cs)Axial2.0 - 3.0

Note: These values are estimations based on computational studies of substituted five-membered rings.

The rotation around the C-O and S-O bonds of the methanesulfonate group is also a key conformational feature. Theoretical calculations can predict the rotational barriers associated with these torsions. The rotation around the C-O bond, connecting the sulfolane ring to the methanesulfonate group, is expected to have a relatively low energy barrier. In contrast, rotation around the S-O bond might be more hindered due to steric interactions with the sulfolane ring. Understanding these rotational barriers is important for predicting the molecule's dynamic behavior in solution. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate. Given that the methanesulfonate group is an excellent leaving group, this compound is a likely substrate for nucleophilic substitution reactions.

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Extensive searches for scholarly articles and computational chemistry data have yielded no specific studies on the transition state characterization for nucleophilic substitutions, energy profiles of elimination reactions, or solvent effects on the reaction pathways of this particular molecule. Similarly, no publications detailing the prediction of its NMR chemical shifts or a vibrational frequency analysis for its IR and Raman spectra were found.

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Further research in the field of computational chemistry focusing on this specific sulfolane derivative would be required before a comprehensive theoretical and computational analysis, as outlined in the request, could be compiled.

Advanced Analytical Methodologies for the Study of 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate (B1217627) and its reaction products. Its high accuracy and resolving power allow for the differentiation between molecules with very similar nominal masses, providing unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Reaction Monitoring and Product Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate. copernicus.org In a typical application, the compound is dissolved in a suitable solvent and infused into the mass spectrometer. Ionization often occurs through the formation of adducts with cations like sodium ([M+Na]⁺) or protons ([M+H]⁺). ESI-MS is particularly powerful for real-time reaction monitoring, where the consumption of reactants and the formation of the target product can be tracked by observing the intensities of their respective ions over time. While the related compound sulfolane (B150427) is known to have low ionization efficiency, the presence of the methanesulfonate group may alter this characteristic. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry serves as a complementary technique, especially for analyzing reaction mixtures or for high-throughput screening. nih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a soft ionization of the molecule. MALDI-TOF is less prone to ion suppression effects than ESI and can provide rapid analysis of reaction products. mdpi.com

Table 1: Hypothetical ESI-MS Data for Monitoring the Synthesis of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate Reaction: 1,1-dioxo-1λ⁶-thiolan-3-ol + Methanesulfonyl Chloride → 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate

Compound Formula Exact Mass (Da) Observed Ion [M+Na]⁺
1,1-dioxo-1λ⁶-thiolan-3-ol (Starting Material) C₄H₈O₃S 136.0194 159.0088

Fragmentation Pathways and Structural Information Elucidation

Tandem mass spectrometry (MS/MS) is employed to probe the structure of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. By carefully analyzing the mass losses, the connectivity of the molecule can be confirmed. The fragmentation pattern provides a structural fingerprint that is unique to the compound.

Key fragmentation pathways for the [M+H]⁺ ion of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate would likely involve:

Loss of methanesulfonic acid: A primary fragmentation would be the neutral loss of CH₃SO₃H (96.95 Da), resulting from the cleavage of the C-O ester bond.

Loss of sulfur dioxide: The sulfone group in the thiolane ring can be eliminated as SO₂ (63.96 Da).

Ring-opening and subsequent cleavages: The five-membered ring can undergo cleavage to produce various smaller fragment ions.

Table 2: Predicted Major Fragment Ions of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate in Positive Ion MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
215.0102 [M+H]⁺ 118.0554 CH₃SO₃H Protonated 2,3-dihydrothiophene 1,1-dioxide
215.0102 [M+H]⁺ 150.0483 SO₂ Protonated 3-(methylsulfonyloxy)tetrahydrothiophene

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution and in the solid state. For 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, advanced NMR techniques are crucial for confirming its constitution, configuration, and dynamic behavior.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of the molecule. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the thiolane ring, COSY would show correlations between the protons on C2, C3, C4, and C5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to assign the carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it would show a correlation between the methyl protons of the methanesulfonate group and the sulfur-bearing carbon of that group, as well as a correlation between the H3 proton of the thiolane ring and the same carbon, confirming the ester linkage. nih.gov

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate

Position δ ¹H (ppm) δ ¹³C (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
2 3.2 - 3.4 ~55 C3, C4 H3, H2'
3 5.1 - 5.3 ~75 C2, C4, C5, C(Ms) H2, H4
4 2.3 - 2.5 ~28 C2, C3, C5 H3, H5
5 3.1 - 3.3 ~53 C3, C4 H4, H5'
CH₃ (Ms) 3.1 ~40 C(Ms) N/A

Ms refers to the methanesulfonyl group.

Solid-State NMR for Polymorph Characterization

Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net These polymorphs can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular packing in the crystal lattice. nih.govjeol.comirispublishers.com

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), distinct spectra can be obtained for different polymorphs of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate. nih.gov The differences in chemical shifts between polymorphs, though often small, are typically resolved in high-field ssNMR spectra, providing a definitive fingerprint for each solid form.

Table 4: Illustrative ¹³C ssNMR Chemical Shift Differences Between Two Hypothetical Polymorphs of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate

Carbon Position Polymorph A (δ ppm) Polymorph B (δ ppm) Difference (Δδ ppm)
C2 55.2 56.0 0.8
C3 75.1 74.5 -0.6
C4 28.4 28.9 0.5
C5 53.6 53.1 -0.5

Dynamic NMR for Conformational Studies

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. hhu.de Dynamic NMR (DNMR) spectroscopy is the premier technique for studying these conformational exchange processes. copernicus.org

By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be measured. At low temperatures, this exchange may be slow on the NMR timescale, resulting in separate signals for protons in different environments (e.g., axial and equatorial). As the temperature is raised, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. acs.orgrsc.org Analysis of the line shapes as a function of temperature allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process.

Table 5: Parameters Obtainable from a Dynamic NMR Study of Thiolane Ring Inversion

Parameter Description Method of Determination
Tc Coalescence Temperature The temperature at which two exchanging signals merge into one.
kc Rate constant at coalescence Calculated from the chemical shift difference (Δν) of the signals at low temperature.
ΔG‡ Gibbs Free Energy of Activation Calculated from Tc and kc using the Eyring equation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure and stereochemistry.

Crystal Structure Analysis of 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate and its Derivatives

For instance, studies on halogenated derivatives of sulfolane have revealed twisted conformations of the five-membered ring. researchgate.net The bond lengths and angles around the sulfone group are characteristic, with the S=O bond distances typically in the range of 1.43-1.45 Å, indicative of a strong double bond character. The C-S-C bond angle within the ring is influenced by ring strain and the nature of substituents.

A hypothetical crystal structure analysis of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate would involve dissolving the compound in a suitable solvent and inducing crystallization through slow evaporation or other techniques. A single crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to calculate the electron density map and, subsequently, the atomic positions. Key parameters to be determined would include the unit cell dimensions, space group, and the precise bond lengths, bond angles, and torsion angles of the molecule. This data would definitively establish the conformation of the thiolane ring and the orientation of the methanesulfonate group.

Table 1: Hypothetical Crystallographic Data for a 3-Substituted Sulfolane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4
Calculated Density (g/cm³)1.45

Note: This table presents hypothetical data for illustrative purposes, based on typical values for related organic molecules.

Co-crystal and Salt Form Characterization

The formation of co-crystals and salts is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a molecule, such as solubility and stability, without altering its covalent structure. For 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, co-crystals could be formed by combining it with a suitable co-former through hydrogen bonding or other non-covalent interactions. Similarly, while the methanesulfonate group is an ester, derivatives of the thiolane ring could potentially be synthesized to include acidic or basic functionalities, allowing for salt formation.

X-ray crystallography is the gold standard for characterizing these multi-component solids. The analysis would not only confirm the formation of a co-crystal or salt but also reveal the specific intermolecular interactions that hold the components together in the crystal lattice. This information is crucial for understanding the properties of the new solid form.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

As 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate possesses a chiral center at the C3 position of the thiolane ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of a polar compound like 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate, chiral HPLC would be the more common approach. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being widely used for their broad applicability.

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol. The detector, often a UV detector, would monitor the elution of the enantiomers, and the ratio of their peak areas would determine the enantiomeric purity.

Table 2: Illustrative Chiral HPLC Method Parameters for a Chiral Sulfone

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min

Note: This table provides an example of typical HPLC conditions and is for illustrative purposes only.

Chiral GC is another option, particularly if the compound is volatile or can be derivatized to increase its volatility. The principles are similar to chiral HPLC, with a chiral stationary phase coated on the inside of a capillary column.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of the molecule.

An enantiomerically pure sample of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths. The mirror-image enantiomer would show an equal and opposite CD spectrum. This makes CD spectroscopy a powerful tool for distinguishing between enantiomers and for determining the enantiomeric excess of a mixture.

The position, sign, and intensity of the Cotton effects in a CD spectrum are highly sensitive to the molecule's conformation and absolute configuration. arxiv.org Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectrum, the absolute configuration of the enantiomer can be assigned.

Future Directions and Emerging Research Avenues for 1,1 Dioxo 1λ⁶ Thiolan 3 Yl Methanesulfonate

Greener Pathways: Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate (B1217627), future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry, minimizing waste and energy consumption.

Current industrial production of the parent sulfolane (B150427) ring often relies on the reaction of butadiene with sulfur dioxide followed by hydrogenation, a process that can involve hazardous materials and energy-intensive steps. chemicalbook.com A key area of future research will be the exploration of bio-based feedstocks and catalytic processes to construct the sulfolane core. The use of renewable resources could significantly reduce the carbon footprint of its synthesis.

Furthermore, the introduction of the hydroxyl group at the 3-position, a precursor to the methanesulfonate ester, and the subsequent mesylation step are prime targets for sustainable innovation. Research into enzymatic transformations or the use of solid-supported, recyclable catalysts could offer milder and more selective reaction conditions compared to traditional methods. Biocatalysis, in particular, holds promise for the enantioselective synthesis of chiral derivatives, opening doors to new applications in pharmaceuticals and advanced materials.

ParameterTraditional SynthesisPotential Sustainable Route
Starting Materials Petroleum-based (e.g., butadiene)Bio-based feedstocks
Catalysts Homogeneous metal catalystsBiocatalysts, supported recyclable catalysts
Solvents Volatile organic solventsGreen solvents (e.g., water, supercritical CO2)
Energy Input High temperature and pressureMilder reaction conditions
Byproducts Potentially hazardous wasteMinimal and benign byproducts

Beyond the Conventional: Exploration of Unconventional Reactivity Patterns

The reactivity of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate is largely dictated by the stable sulfone group and the versatile methanesulfonate (mesylate) leaving group. While its use in standard nucleophilic substitution reactions is anticipated, future research will delve into more unconventional reactivity patterns to unlock novel synthetic transformations.

The electron-withdrawing nature of the sulfone group can influence the acidity of adjacent protons, creating opportunities for selective C-H functionalization. Exploring the deprotonation and subsequent reaction with various electrophiles could lead to a diverse array of functionalized sulfolane derivatives with unique properties.

Furthermore, the rigid, five-membered ring of the sulfolane scaffold can serve as a stereocontrolling element in various reactions. Investigations into diastereoselective and enantioselective transformations on the sulfolane ring, potentially guided by the existing stereocenter at the 3-position, could yield valuable chiral building blocks for asymmetric synthesis. Ring-opening reactions of the sulfolane moiety under specific conditions could also be an intriguing avenue, leading to linear organosulfur compounds with tailored functionalities.

Streamlining Synthesis: Integration into Flow Chemistry and Automated Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, offering enhanced safety, reproducibility, and scalability. The integration of the synthesis and subsequent reactions of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate into these platforms is a logical and promising future direction.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for potentially exothermic or rapid reactions involving the reactive mesylate group. This can lead to higher yields, improved purity, and a safer operational window compared to traditional batch processing.

Moreover, the use of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate as a building block in automated synthesis platforms can accelerate the discovery of new molecules with desired properties. By leveraging robotic systems and pre-programmed reaction sequences, vast libraries of sulfolane-containing compounds can be synthesized and screened for applications in drug discovery, materials science, and catalysis.

Precision Control: Advanced Catalyst Design for Specific Transformations

The development of highly efficient and selective catalysts will be paramount to unlocking the full synthetic potential of 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate. Future research in this area will focus on the design of catalysts tailored for specific transformations involving this compound.

For the synthesis of the sulfolane ring itself, research into more robust and active hydrogenation catalysts, such as bimetallic or supported nanoparticle catalysts, could lead to improved efficiency and longevity. chemicalbook.com For the functionalization of the sulfolane scaffold, the development of catalysts for stereoselective reactions will be crucial. This includes chiral catalysts for asymmetric hydrogenation, oxidation, or C-H functionalization, enabling access to enantiomerically pure sulfolane derivatives.

Furthermore, catalysts that can selectively activate the C-O bond of the methanesulfonate group for cross-coupling reactions would be highly valuable. This could open up new avenues for creating carbon-carbon and carbon-heteroatom bonds at the 3-position of the sulfolane ring, significantly expanding the accessible chemical space.

Catalyst TypePotential ApplicationDesired Outcome
Heterogeneous Catalysts Hydrogenation of sulfolene precursorsIncreased efficiency, recyclability
Enzymes/Biocatalysts Asymmetric synthesis of 3-hydroxysulfolaneHigh enantioselectivity, mild conditions
Chiral Lewis Acids Stereoselective functionalization of the sulfolane ringAccess to specific diastereomers
Transition Metal Complexes Cross-coupling reactions at the 3-positionFormation of C-C and C-X bonds

Building the Future: Applications in Next-Generation Chemical Materials and Processes

The unique combination of a polar, stable sulfone core and a reactive methanesulfonate handle makes 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate a promising building block for a variety of next-generation materials and advanced chemical processes.

In the realm of polymer science , this compound can be envisioned as a functional monomer. Polymerization through the reactive mesylate group could lead to novel polysulfones with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to be further functionalized. These materials could find applications in advanced membranes for gas separation or water purification, as well as in high-performance engineering plastics. researchgate.net

The high polarity and electrochemical stability of the sulfone group suggest potential applications in energy storage . As an electrolyte additive in lithium-ion or sodium-ion batteries, sulfolane derivatives can improve safety and performance. mdpi.comnih.gov 1,1-Dioxo-1λ⁶-thiolan-3-yl methanesulfonate could be used to synthesize novel electrolyte components or to functionalize electrode materials to enhance ion transport and stability at the electrode-electrolyte interface.

Furthermore, the sulfolane moiety is known for its ability to selectively extract aromatic compounds. This property could be harnessed in the development of advanced separation technologies . By immobilizing 1,1-dioxo-1λ⁶-thiolan-3-yl methanesulfonate onto solid supports, novel sorbents for the purification of hydrocarbon streams or the removal of specific pollutants could be created.

Finally, the potential for this compound to act as a precursor for energetic materials is an area that may be explored, given the high nitrogen and oxygen content that can be introduced through reactions of the mesylate group. chemistry-chemists.com

Q & A

Q. Table 1: Key Analytical Techniques for Characterizing 1,1-Dioxo Derivatives

TechniqueApplicationExample Use Case
HPLC-MS Purity analysisDetecting sulfonate hydrolysis byproducts
NMR (²H/¹³C) Structural elucidationAssigning thiolane ring proton environments
FT-IR Functional group IDConfirming S=O stretches (~1350 cm⁻¹)

Q. Safety and Handling :

  • Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Hazard codes H314 (skin corrosion) and H335 (respiratory irritation) mandate PPE (gloves, fume hood) during synthesis .

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